molecular formula C4H5N B1334098 Cyclopropyl isocyanide CAS No. 58644-53-4

Cyclopropyl isocyanide

Cat. No. B1334098
CAS RN: 58644-53-4
M. Wt: 67.09 g/mol
InChI Key: AMIXWJQKUQVEEC-UHFFFAOYSA-N
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Description

Cyclopropyl isocyanide is a compound that features a cyclopropyl group attached to an isocyanide functional group. The isocyanide group is known for its unique reactivity and is utilized in various multi-component reactions (MCRs) to synthesize heterocyclic compounds . This compound derivatives are of interest due to their potential applications in pharmaceuticals and materials chemistry.

Synthesis Analysis

The synthesis of this compound derivatives can be achieved through several methods. One approach involves the insertion of aryl isocyanides into the cyclopropane ring, catalyzed by Ln(OTf)3, leading to the formation of substituted dial

Safety and Hazards

Cyclopropyl isocyanide is classified as a highly flammable liquid and vapor . It is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage . It may also cause respiratory irritation .

Future Directions

The SN2 nucleophilic substitution reaction is a vital organic transformation used for drug and natural product synthesis . Isocyanides, including Cyclopropyl isocyanide, act as versatile nucleophiles in SN2 reactions with alkyl halides . This yields highly substituted secondary amides through in situ nitrilium ion hydrolysis introducing an alternative bond break compared to classical amide synthesis . This novel 3-component process accommodates various isocyanide and electrophile structures, functional groups, scalability, late-stage drug modifications, and complex compound synthesis . This reaction greatly expands chemical diversity, nearly doubling the classical amid coupling’s chemical space .

Mechanism of Action

Target of Action

Isocyanocyclopropane, also known as Cyclopropyl Isocyanide, is a chemical compound with the molecular formula C4H5N The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Isocyanocyclopropane involves its interaction with its targets, leading to various changes at the molecular level. The compound has a unique structure, with a linear C–N≡C group inclined at an angle of 123.4±0.6° to the plane of the ring . This structure may influence its interaction with its targets.

Biochemical Pathways

Cyclopropanes are part of larger molecular structures that possess a wide range of biological properties , suggesting that Isocyanocyclopropane might interact with various biochemical pathways

properties

IUPAC Name

isocyanocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N/c1-5-4-2-3-4/h4H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIXWJQKUQVEEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374122
Record name Isocyanocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58644-53-4
Record name Isocyanocyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyl isocyanide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl isocyanide
Reactant of Route 2
Reactant of Route 2
Cyclopropyl isocyanide

Q & A

Q1: What is the structural characterization of cyclopropyl isocyanide?

A1: this compound is a cyclic compound with the molecular formula C4H5N [, ]. Its structure consists of a three-membered cyclopropyl ring directly attached to an isocyanide functional group (-N≡C). The microwave spectrum and dipole moment of this compound have been studied [].

Q2: How does the structure of this compound relate to its fragmentation behavior?

A2: Studies using metastable transitions and translational energy release from fragmentation patterns suggest that energized [C4H5N]+˙ ions derived from this compound decompose from a mixture of two distinct structures []. This is in contrast to several other precursors forming [C4H5N]+˙ ions, which appear to decompose from a common structure or mixture.

Q3: Can this compound be used in the synthesis of other compounds?

A3: Yes, α-metalated cyclopropyl isocyanides, specifically 1-lithiocyclopropyl isocyanides, react with carbonyl compounds to yield 2-oxazoline-4-spirocyclopropanes [, ]. These spirocyclic compounds serve as valuable intermediates and can be further hydrolyzed under acidic or basic conditions to produce (1-aminocyclopropyl)methanols or N-[1-(hydroxymethyl)cyclopropyl]formamides, respectively. These products can be subsequently transformed into 2-substituted cyclobutanones.

Q4: Are there any known metal complexes involving this compound?

A4: Yes, the complex [(this compound)Cr(CO)5] has been synthesized and characterized []. This complex demonstrates the ability of this compound to act as a ligand, coordinating to transition metals like chromium.

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